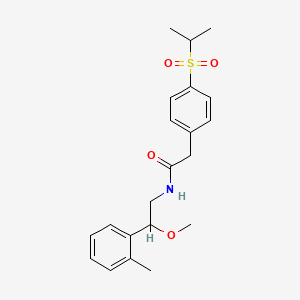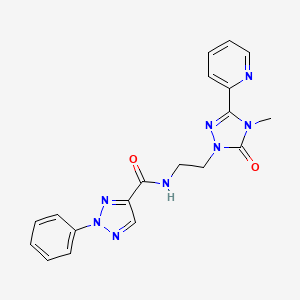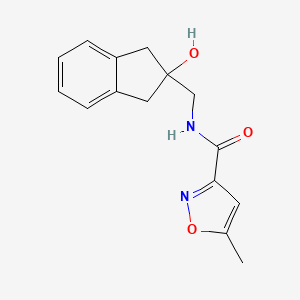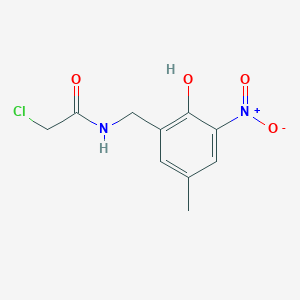![molecular formula C18H17ClN4O3S B2870703 5-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole CAS No. 946300-22-7](/img/structure/B2870703.png)
5-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A series of compounds bearing pharmacologically important 1,3,4-oxadiazole and piperidine moieties were synthesized . Spectral data analysis by 1 H-NMR, 13 C-NMR, IR and EI-MS was used to elucidate the structures of the synthesized molecules .Molecular Structure Analysis
The molecular structure of this compound was elucidated using spectral data analysis by 1 H-NMR, 13 C-NMR, IR and EI-MS .Chemical Reactions Analysis
Docking studies explained the different types of interaction of the compounds with amino acids .Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and urease . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, while urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia .
Mode of Action
The compound interacts with these targets by inhibiting their activity . In the case of acetylcholinesterase, this inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. For urease, the inhibition reduces the production of ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway, which plays a crucial role in muscle contraction, pain response, and cognitive functions. The inhibition of urease affects the urea cycle, which is involved in the metabolic processing of nitrogen .
Pharmacokinetics
They are metabolized by various enzymes and excreted through the kidneys .
Result of Action
The inhibition of acetylcholinesterase leads to an increase in acetylcholine concentration, which can have various effects depending on the specific context. The inhibition of urease reduces the production of ammonia and carbon dioxide, which can affect various physiological processes .
Biochemical Analysis
Biochemical Properties
The compound interacts with various biomolecules, including enzymes and proteins. Docking studies have shown that it can interact with different types of amino acids . The nature of these interactions contributes to its pharmacological effectiveness .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation . More detailed studies are needed to understand its exact mechanism of action.
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c19-15-3-5-16(6-4-15)27(24,25)23-10-7-13(8-11-23)18-21-17(22-26-18)14-2-1-9-20-12-14/h1-6,9,12-13H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWCMOFZIDGHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride](/img/structure/B2870622.png)




![ethyl 2-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2870630.png)
methanone oxime](/img/structure/B2870633.png)


![N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2870638.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2870639.png)

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2870641.png)
